molecular formula C14H15N3O2 B1455481 N-Methyl-4-(4-(methylamino)phenoxy)picolinamide CAS No. 943314-89-4

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Cat. No. B1455481
CAS RN: 943314-89-4
M. Wt: 257.29 g/mol
InChI Key: WGYCXLGTZGOZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . The synthesis involved hybridizing the N-methyl-4-phenoxypicolinamide motif with either 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino groups .


Molecular Structure Analysis

The molecular structure of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide consists of a picolinamide core with a methylamino group and a phenoxy group attached . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide has a molecular weight of 257.29 g/mol. Other physical and chemical properties like boiling point, melting point, and density are not specified in the available literature .

Scientific Research Applications

Anticancer Drug Development

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide: has shown promise in the field of anticancer drug development. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HT29 (colorectal cancer) . These studies are crucial as they contribute to the development of new chemotherapeutics with novel structures and mechanisms, potentially offering improved efficacy over existing treatments like sorafenib, a multi-targeted antitumor drug .

Molecular Docking Studies

In the realm of computational chemistry, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide serves as a key molecule in molecular docking studies. These studies help in understanding the interaction between the compound and various biological targets, which is essential for rational drug design. By predicting the preferred orientation of the compound when bound to a target, researchers can infer its potential efficacy and selectivity .

Pharmacological Research

Pharmacological research has benefited from the study of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide derivatives. These compounds have been evaluated in vitro for their antiproliferative activity, which is a measure of a compound’s ability to inhibit the growth of cancer cells. The most promising derivatives have shown potent cytotoxicity, with IC50 values in the low micromolar range, indicating their potential as effective antitumor agents .

Chemical Synthesis and Modification

The chemical synthesis and modification of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide are of significant interest in medicinal chemistry. The compound’s structure allows for various modifications, which can lead to the discovery of new analogs with enhanced antitumor activity. This process involves the hybridization of the picolinamide motif with different aryl groups, creating a diverse library of compounds for further evaluation .

Safety and Regulatory Studies

Safety and regulatory studies are an essential aspect of the development of any new chemical entity. N-Methyl-4-(4-(methylamino)phenoxy)picolinamide has been the subject of safety data sheets that provide information on handling, storage, and disposal, as well as its potential hazards. These documents are crucial for researchers and regulatory bodies to ensure the safe use of the compound in laboratory settings .

Biotechnology Applications

In biotechnology, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide may find applications in the development of new bioactive molecules. Its structure can be used as a scaffold for generating compounds that interact with biological systems in specific ways, such as enzyme inhibitors or receptor modulators. This versatility makes it a valuable tool in the biotechnological exploration of new therapeutic agents.

Safety and Hazards

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-15-10-3-5-11(6-4-10)19-12-7-8-17-13(9-12)14(18)16-2/h3-9,15H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYCXLGTZGOZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716816
Record name N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

CAS RN

943314-89-4
Record name N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide
Reactant of Route 6
Reactant of Route 6
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.